Destruxin A
Overview
Description
Destruxin A is a cyclo-hexadepsipeptidic insecticidal mycotoxin isolated from the entomopathogenic fungi, Metarhizium spp. It is known for its high insecticidal activity against various insect species, making it a valuable compound in pest management .
Preparation Methods
Synthetic Routes and Reaction Conditions: Destruxin A can be synthesized using Shiina’s macrolactonization as a key reaction. The synthesis involves the combinatorial synthesis of cyclization precursors using solid-phase peptide synthesis and macrolactonization in solution . The hydroxyacid–proline dipeptide with an acetonide-protected diol moiety is synthesized in an asymmetric manner, and the protected diol is converted to an epoxide after macrocyclization .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Metarhizium anisopliae under controlled conditions. The mycotoxin is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Destruxin A undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with multiple proteins and cellular components, leading to diverse biological effects .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include PyBroP, N,N-diisopropylethylamine (DIEA), and acylprolines . The reactions are typically carried out under mild conditions to preserve the integrity of the cyclo-hexadepsipeptidic structure .
Major Products Formed: The major products formed from the reactions of this compound include various analogs and derivatives, such as destruxin B, C, D, E, and their respective analogs .
Scientific Research Applications
Destruxin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying cyclo-hexadepsipeptidic structures and their reactivity.
Biology: this compound is studied for its insecticidal properties and its effects on insect physiology and immune response
Medicine: Research has shown that this compound has potential antitumor and immunosuppressive activities.
Industry: It is used in the development of biopesticides and as a tool for pest management in agriculture.
Mechanism of Action
Destruxin A is part of a family of destruxins, which includes destruxin B, C, D, E, and their analogs . These compounds share a similar cyclo-hexadepsipeptidic structure but differ in their specific amino acid residues and biological activities. This compound is unique in its high insecticidal activity and its ability to target multiple cellular processes .
Comparison with Similar Compounds
- Destruxin B
- Destruxin C
- Destruxin D
- Destruxin E
- Trichodestruxin A, B, C, D
This compound stands out due to its potent insecticidal activity and its broad range of biological effects, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(3R,10S,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H47N5O7/c1-9-12-21-27(38)34-16-11-13-20(34)26(37)31-23(18(5)10-2)28(39)33(8)24(17(3)4)29(40)32(7)19(6)25(36)30-15-14-22(35)41-21/h9,17-21,23-24H,1,10-16H2,2-8H3,(H,30,36)(H,31,37)/t18-,19-,20-,21+,23-,24-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYSEKITPHTMJT-OCCJOITDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC=C)C)C)C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC=C)C)C)C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6686-70-0 | |
Record name | Destruxin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006686700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Destruxin A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESTRUXIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/255H1K2LFG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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